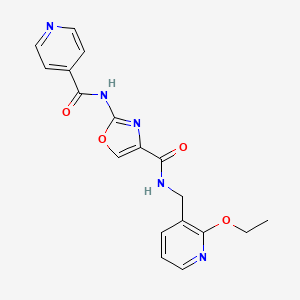
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O4 and its molecular weight is 367.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, drawing on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-(isonicotinamido)oxazole-4-carboxylic acid with 2-ethoxypyridine under specific conditions. The process may include various steps such as:
- Formation of the oxazole ring : Utilizing appropriate reagents to form the oxazole moiety.
- Substitution reactions : Introducing the ethoxypyridine group through nucleophilic substitution.
The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease pathways. The compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest it could inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
- Anticancer Properties : Research indicates potential cytotoxic effects on various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
Key Findings from Recent Studies
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
- Cytotoxicity Assays : The compound showed promising results in inducing apoptosis in HeLa cells, with IC50 values indicating effective concentrations for therapeutic consideration.
- Mechanistic Insights : Further investigations revealed that the compound may modulate certain signaling pathways, enhancing its anticancer effects by targeting specific molecular markers associated with tumor growth.
Eigenschaften
IUPAC Name |
N-[(2-ethoxypyridin-3-yl)methyl]-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-2-26-17-13(4-3-7-20-17)10-21-16(25)14-11-27-18(22-14)23-15(24)12-5-8-19-9-6-12/h3-9,11H,2,10H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKZSVNMWCPDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














